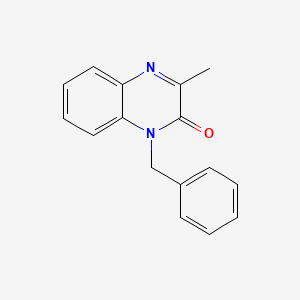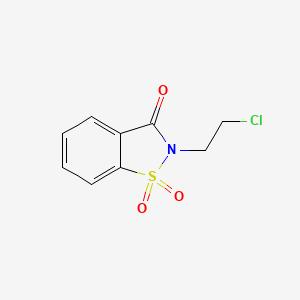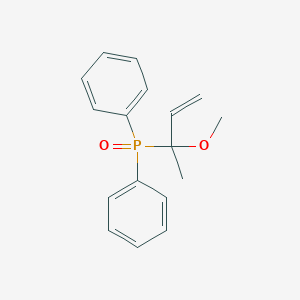![molecular formula C12H22N3O8PPt B14421346 (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) CAS No. 80205-24-9](/img/no-structure.png)
(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) is a complex chemical entity that combines multiple functional groups and a platinum ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) involves multiple steps:
Formation of (2-Azanidylcyclohexyl)azanide: This can be achieved by treating cyclohexylamine with a strong base such as sodium hydride in an inert solvent like tetrahydrofuran.
Synthesis of 2-[(2-Phosphonoacetyl)amino]butanedioic acid: This involves the reaction of phosphonoacetic acid with butanedioic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Complexation with Platinum(2+): The final step involves the reaction of the synthesized ligands with a platinum(2+) salt, such as platinum(2+) chloride, under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azanide and phosphonoacetyl groups.
Reduction: Reduction reactions can occur at the platinum center, potentially altering its oxidation state.
Substitution: The compound can participate in substitution reactions, especially at the platinum center, where ligands can be exchanged.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halide salts, phosphines.
Major Products
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of lower oxidation state platinum complexes.
Substitution: Formation of new platinum-ligand complexes.
科学的研究の応用
Chemistry
Catalysis: The platinum center can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound can be used in the development of new materials with unique electronic and structural properties.
Biology and Medicine
Anticancer Agents: Platinum-based compounds are well-known for their anticancer properties, and this compound could be explored for similar applications.
Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving metal ions.
Industry
Electronics: The compound can be used in the fabrication of electronic components due to its conductive properties.
Coatings: It can be used in coatings to provide corrosion resistance and enhance durability.
作用機序
The mechanism of action of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) involves its interaction with biological molecules. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This is particularly relevant in its potential use as an anticancer agent. The azanide and phosphonoacetyl groups can interact with enzymes and other proteins, modulating their activity.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct mechanism of action.
Uniqueness
The uniqueness of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) lies in its combination of functional groups and the potential for diverse applications. Unlike cisplatin and carboplatin, this compound offers additional sites for chemical modification, which can be exploited to enhance its properties and reduce side effects.
特性
| 80205-24-9 | |
分子式 |
C12H22N3O8PPt |
分子量 |
562.38 g/mol |
IUPAC名 |
(2-azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C6H10NO8P.Pt/c7-5-3-1-2-4-6(5)8;8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;/h5-8H,1-4H2;3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);/q-2;;+2 |
InChIキー |
LDQZTUSAPZHDLA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)


